molecular formula C18H14N6O B14967046 N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B14967046
M. Wt: 330.3 g/mol
InChI Key: QIFDHXXKXVYIIH-UHFFFAOYSA-N
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Description

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety, makes it a promising candidate for various scientific research applications.

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C18H14N6O/c25-18(13-7-3-1-4-8-13)23-22-16-15-11-21-24(17(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,19,20,22)

InChI Key

QIFDHXXKXVYIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitution at both the benzohydrazide moiety and the pyrazolo[3,4-d]pyrimidine core:

a. Benzohydrazide modification

  • Electrophilic substitution : Chlorination or alkylation of the benzene ring using agents like Cl₂ or alkyl halides.

  • Nucleophilic substitution : Replacement of the hydrazide group with amines or other nucleophiles via displacement reactions.

b. Pyrazolo[3,4-d]pyrimidine core reactions

  • Electrophilic substitution : Halogenation at the 4-position using reagents like PCl₅ or POCl₃ .

  • Nucleophilic aromatic substitution : Introduction of electron-donating groups to modulate bioactivity.

Table 2: Substitution Reaction Types and Conditions

Reaction TypeReagentsConditionsReference
Benzene chlorinationCl₂, FeCl₃Room temperature
Pyrazolo[3,4-d]pyrimidine halogenationPOCl₃Reflux
Nucleophilic displacementAmine nucleophilesAcidic conditions

Oxidation and Reduction

The hydrazide group and aromatic rings can undergo redox transformations:

a. Oxidation

  • Hydrazide oxidation : Conversion to amides or azo compounds using oxidants like H₂O₂ or KMnO₄.

  • Aromatic ring oxidation : Formation of quinones or hydroxylated derivatives under mild conditions.

b. Reduction

  • Hydrazide reduction : Conversion to amines via LiAlH₄ or NaBH₄.

  • Pyrazolo[3,4-d]pyrimidine reduction : Partial hydrogenation of the heterocycle to generate dihydro derivatives.

Table 3: Oxidation/Reduction Reactions

Reaction TypeReagentProductReference
Hydrazide oxidationH₂O₂Amide
Aromatic oxidationKMnO₄Quinone
Hydrazide reductionLiAlH₄Amine

Derivatization Reactions

The compound serves as a precursor for synthesizing analogs with enhanced properties:

a. Alkylation/Acylation

  • Reaction with alkyl halides or acyl chlorides to introduce lipophilic groups, improving solubility and bioavailability .

  • Example: Reaction with acetylacetone forms pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial activity .

b. Functional Group Interconversion

  • Conversion of the benzohydrazide to benzamide using hydrolysis or amidation .

  • Replacement of the hydrazide group with sulfonamide or urea moieties to alter pharmacological profiles.

Table 4: Derivatization Examples

Reaction TypeReagentProductReference
AcylationAcClBenzamide derivative
AmidationNH₃Amide analog

Mechanism of Action

The mechanism of action of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of phenylpyrazoles, which have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C19H18N6O
  • Molecular Weight : 358.3965 g/mol
  • CAS Number : 59563-90-5
  • LogP : 3.35490 (indicating moderate lipophilicity)

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains and fungi. Notably, certain derivatives displayed higher efficacy than standard antibiotics like ampicillin and norfloxacin at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that this compound may serve as a lead compound for developing anti-inflammatory agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored in several studies. For example, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of specific functional groups can enhance its interaction with biological targets:

Substituent Effect on Activity
Phenyl groupIncreases lipophilicity and binding affinity
Hydrazide moietyContributes to biological activity through hydrogen bonding
Pyrazole ringEssential for the overall pharmacological profile

Study on Antimicrobial Activity

A recent investigation synthesized several pyrazole derivatives and tested them against a range of microbial pathogens. The results indicated that compounds with a similar structure to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Study on Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and assessed their ability to inhibit cytokine production in vitro. One compound demonstrated substantial inhibition (up to 93%) of interleukin production at micromolar concentrations, reinforcing the potential of this class of compounds in treating inflammatory diseases .

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